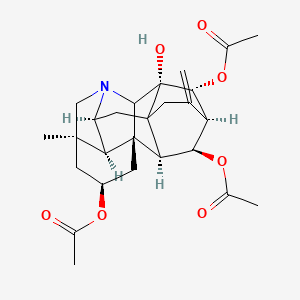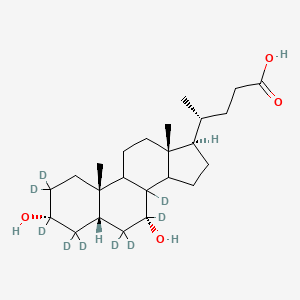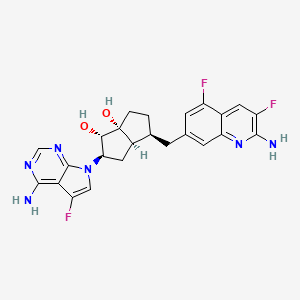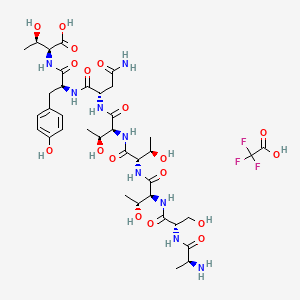
Peptide T (TFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptide T (Trifluoroacetic Acid) is a synthetic peptide that has been studied for its potential therapeutic applications. It is composed of a sequence of amino acids and is often used in research related to neurodegenerative diseases and immune system modulation. Trifluoroacetic Acid is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins and during reversed-phase high-performance liquid chromatography purification of peptides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Peptide T (Trifluoroacetic Acid) is typically synthesized using solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin using Trifluoroacetic Acid.
Industrial Production Methods: In industrial settings, the synthesis of Peptide T (Trifluoroacetic Acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, allowing for the production of multiple peptide samples simultaneously. The use of Trifluoroacetic Acid in the cleavage step is crucial for obtaining high-purity peptides .
Analyse Des Réactions Chimiques
Types of Reactions: Peptide T (Trifluoroacetic Acid) undergoes various chemical reactions, including:
Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide.
Substitution: Peptide bonds can be formed or broken through substitution reactions involving nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or N-mercaptoacetamide.
Substitution: Various nucleophiles and electrophiles depending on the specific reaction.
Major Products Formed:
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Substitution: Modified peptides with new peptide bonds.
Applications De Recherche Scientifique
Peptide T (Trifluoroacetic Acid) has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and purification techniques.
Biology: Investigated for its role in modulating immune responses and potential therapeutic effects on neurodegenerative diseases.
Medicine: Explored as a potential treatment for conditions such as HIV and multiple sclerosis.
Industry: Utilized in the production of high-purity peptides for pharmaceutical research and development
Mécanisme D'action
The mechanism of action of Peptide T (Trifluoroacetic Acid) involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain receptors and enzymes, leading to changes in cellular signaling and immune responses. The exact molecular targets and pathways are still under investigation, but it is known to influence neuroinflammatory processes and immune cell function .
Comparaison Avec Des Composés Similaires
- Peptide A (Trifluoroacetic Acid)
- Peptide B (Trifluoroacetic Acid)
- Peptide C (Trifluoroacetic Acid)
Comparison: Peptide T (Trifluoroacetic Acid) is unique in its specific amino acid sequence and its potential therapeutic applications. While other peptides may share similar synthesis methods and chemical properties, Peptide T (Trifluoroacetic Acid) stands out due to its specific interactions with molecular targets related to neurodegenerative diseases and immune modulation .
Propriétés
Formule moléculaire |
C37H56F3N9O18 |
|---|---|
Poids moléculaire |
971.9 g/mol |
Nom IUPAC |
(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H55N9O16.C2HF3O2/c1-13(36)28(52)40-22(12-45)31(55)41-25(15(3)47)33(57)43-26(16(4)48)34(58)42-24(14(2)46)32(56)39-21(11-23(37)51)29(53)38-20(10-18-6-8-19(50)9-7-18)30(54)44-27(17(5)49)35(59)60;3-2(4,5)1(6)7/h6-9,13-17,20-22,24-27,45-50H,10-12,36H2,1-5H3,(H2,37,51)(H,38,53)(H,39,56)(H,40,52)(H,41,55)(H,42,58)(H,43,57)(H,44,54)(H,59,60);(H,6,7)/t13-,14-,15+,16+,17+,20-,21-,22-,24-,25-,26-,27-;/m0./s1 |
Clé InChI |
KECACQNLYDHUJS-JSRGMCSESA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC(C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C(C)N)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]acetate;methyl 2-[(2-methoxy-2-oxoethyl)-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]acetate](/img/structure/B12429635.png)
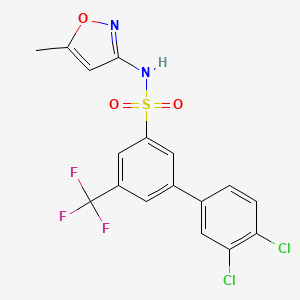
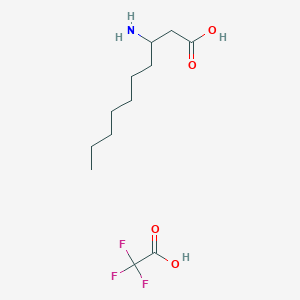
![3-[(7S)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7-methyl-6,8-dioxoisochromen-3-yl]prop-2-enoic acid](/img/structure/B12429643.png)
![Azuleno[6,5-b]furan-2(3H)-one,3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,[3aR-(3aalpha,4aalpha,5beta,7aalpha,9abeta)]-](/img/structure/B12429659.png)
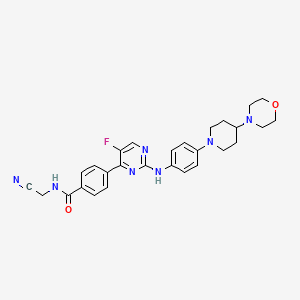
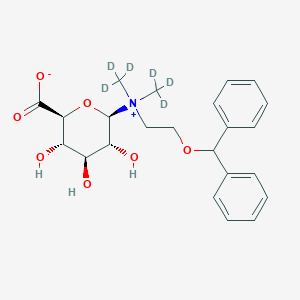
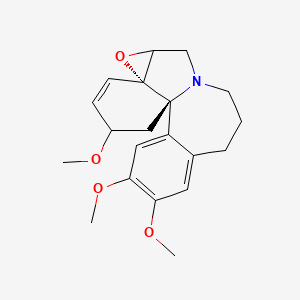
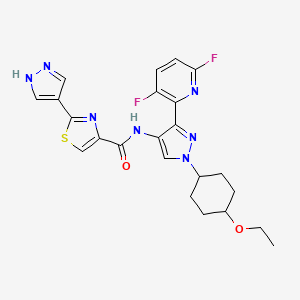

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12429704.png)
